N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine
Description
N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine is a heterocyclic compound that combines a thiophene ring with a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and triazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-3-9(8(2)14-7)4-12-13-5-10-11-6-13/h3,5-6,12H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYBIIGYGVLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CNN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the sulfurization of hexane-2,5-dione.
Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophenes and triazoles depending on the reagents used.
Scientific Research Applications
N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent.
Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-[(2,5-dimethylthiophen-3-yl)methyl]-1,2,4-triazol-4-amine is unique due to the combination of thiophene and triazole rings in its structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
